molecular formula C22H15N3OS B12926293 3-(6-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one CAS No. 82450-42-8

3-(6-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one

Cat. No.: B12926293
CAS No.: 82450-42-8
M. Wt: 369.4 g/mol
InChI Key: QLMCUUJWFIHFAR-UHFFFAOYSA-N
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Description

3-(6-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the benzothiazole and quinazolinone moieties in the structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one typically involves the condensation of 2-aminobenzothiazole derivatives with appropriate aldehydes or ketones, followed by cyclization reactions. One common method involves the reaction of 2-aminobenzothiazole with 2-phenylquinazolin-4(3H)-one in the presence of a suitable catalyst under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(6-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 3-(6-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. It has shown promising activity against certain enzymes, making it a potential candidate for the development of new therapeutic agents .

Medicine

In medicine, this compound has been investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties. Its ability to interact with specific molecular targets in cells makes it a valuable compound for drug discovery and development .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers, coatings, and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 3-(6-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets in cells. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2-methylbenzothiazole derivatives: These compounds share the benzothiazole moiety and have similar biological activities.

    Quinazolinone derivatives: These compounds share the quinazolinone moiety and are known for their diverse therapeutic applications.

Uniqueness

3-(6-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one is unique due to the combination of the benzothiazole and quinazolinone moieties in its structure. This combination imparts distinct chemical properties and biological activities that are not observed in other similar compounds. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

82450-42-8

Molecular Formula

C22H15N3OS

Molecular Weight

369.4 g/mol

IUPAC Name

3-(6-methyl-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4-one

InChI

InChI=1S/C22H15N3OS/c1-14-11-12-18-19(13-14)27-22(24-18)25-20(15-7-3-2-4-8-15)23-17-10-6-5-9-16(17)21(25)26/h2-13H,1H3

InChI Key

QLMCUUJWFIHFAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5

Origin of Product

United States

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